Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a pyrimidin-2-yl group at the 1st position, and an ethyl ester group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-4-carboxylic acid with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like cesium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl pyrazole derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe for investigating biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZCXXAXMJGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700131 |
Source
|
Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-57-0 |
Source
|
Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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